molecular formula C13H25NO3 B14007959 Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate CAS No. 6946-67-4

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate

Cat. No.: B14007959
CAS No.: 6946-67-4
M. Wt: 243.34 g/mol
InChI Key: OKDBCLDDUYQSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate chain, which is further substituted with a dipropan-2-ylamino group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(dipropan-2-ylamino)-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the reaction of 6-(dipropan-2-ylamino)-6-oxohexanoic acid chloride with methanol. This method requires the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropan-2-ylamino group may play a crucial role in binding to active sites, while the ester and keto groups contribute to the overall molecular stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-6-oxohexanoate: Similar structure but lacks the dipropan-2-yl substitution.

    Ethyl 6-(dipropan-2-ylamino)-6-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-(diethylamino)-6-oxohexanoate: Similar structure but with diethylamino substitution instead of dipropan-2-ylamino.

Uniqueness

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is unique due to the presence of the dipropan-2-ylamino group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6946-67-4

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

methyl 6-[di(propan-2-yl)amino]-6-oxohexanoate

InChI

InChI=1S/C13H25NO3/c1-10(2)14(11(3)4)12(15)8-6-7-9-13(16)17-5/h10-11H,6-9H2,1-5H3

InChI Key

OKDBCLDDUYQSGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCCCC(=O)OC

Origin of Product

United States

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